
1,2-Dibromo-2,3-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-2,3-dimethylbutane is an organobromine compound with the molecular formula C6H12Br2. It is a derivative of butane, where two bromine atoms are attached to the first and second carbon atoms, and two methyl groups are attached to the second and third carbon atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane. The reaction typically involves the addition of bromine (Br2) to 2,3-dimethylbutane in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or methanol.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products include alcohols or ethers, depending on the nucleophile used.
Elimination: Alkenes such as 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene are formed.
Oxidation: Products include carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-2,3-dimethylbutane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is studied for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1,2-dibromo-2,3-dimethylbutane involves its reactivity with nucleophiles and bases. The bromine atoms in the compound are highly reactive and can be easily substituted or eliminated under appropriate conditions. The molecular targets include carbon atoms adjacent to the bromine atoms, leading to the formation of new bonds or the creation of double bonds through elimination reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-2,3-dimethylbutane: Another dibromo derivative of butane with bromine atoms on the second and third carbon atoms.
1,2-Dibromo-3,3-dimethylbutane: A similar compound with a different arrangement of bromine and methyl groups.
1,2-Dibromo-1,1,2,2-tetramethylethane: A compound with a similar structure but different carbon backbone
Uniqueness
1,2-Dibromo-2,3-dimethylbutane is unique due to its specific arrangement of bromine and methyl groups, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
29916-45-8 |
|---|---|
Molekularformel |
C6H12Br2 |
Molekulargewicht |
243.97 g/mol |
IUPAC-Name |
1,2-dibromo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12Br2/c1-5(2)6(3,8)4-7/h5H,4H2,1-3H3 |
InChI-Schlüssel |
ZUUWMYZAMGXEKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


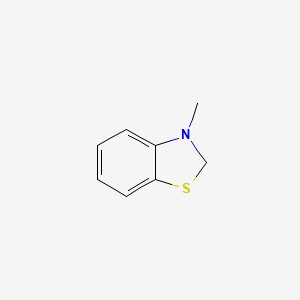

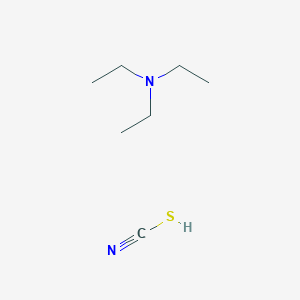
![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)

![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
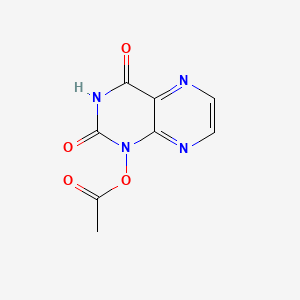
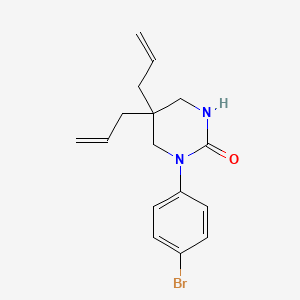
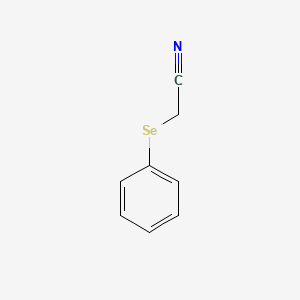
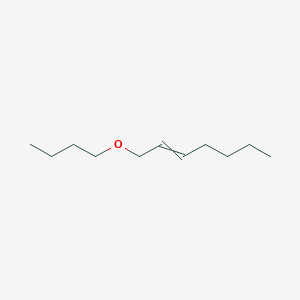
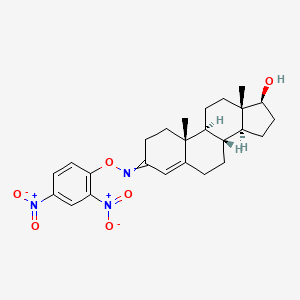
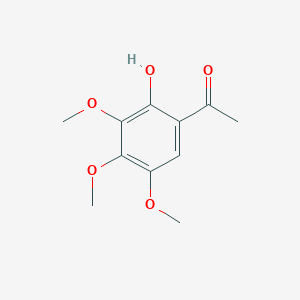
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
